molecular formula C20H30N6 B1604023 1,8-Bis(tetramethylguanidino)naphthalene CAS No. 442873-72-5

1,8-Bis(tetramethylguanidino)naphthalene

Cat. No. B1604023
M. Wt: 354.5 g/mol
InChI Key: TXYQMVROVVJZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Bis(tetramethylguanidino)naphthalene, commonly known as BTMG, is a guanidine-based compound that has gained significant attention in scientific research due to its unique chemical properties. BTMG is a white crystalline powder that is soluble in polar solvents and has a high melting point of 265°C. This compound has been synthesized using various methods and has been extensively studied for its potential applications in biochemical and physiological research.

Scientific Research Applications

Superbasic Nature and Kinetic Activity

TMGN is recognized for its exceptional basicity and kinetic activity, making it a highly effective proton sponge. Its pK(BH(+)) value of 25.1 in MeCN signifies a basicity almost seven orders of magnitude higher than classical proton sponges like 1,8-bis(dimethylamino)-naphthalene (DMAN). This property is attributed to the sterically less crowded nature of its sp(2)-nitrogen atoms, enhancing its kinetic basicity. Such characteristics make TMGN a potent tool in studying proton exchange reactions and investigating molecular structures through crystallography and variable-temperature NMR experiments (Raab, Kipke, Gschwind, & Sundermeyer, 2002).

Catalysis and Organic Synthesis

TMGN has been utilized as a building block in creating mesoporous hybrids with strong basic properties for catalysis, particularly in C–C bond-forming reactions. Its integration into silica-based materials enhances catalytic activities for reactions like Knoevenagel, Henry (nitroaldol), and Claisen–Schmidt condensations, demonstrating its utility in organic synthesis (Gianotti, Díaz, Velty, & Corma, 2012).

Analytical Chemistry Applications

In analytical chemistry, TMGN's superbasicity has been leveraged for enhancing the sensitivity and selectivity of methods for detecting perfluorinated compounds (PFCs) in environmental samples. It offers a more sensitive alternative to other matrices in Matrix-assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) for the quantitative detection of acidic PFCs in water samples, showcasing its potential for environmental monitoring (Cao et al., 2011).

Development of Metal Complexes

Research into the development of metal complexes with TMGN has opened new avenues for studying the electronic structure and catalytic properties of these complexes. Transition metal complexes involving TMGN have been synthesized, offering insights into their structural and dynamic properties, which could be pivotal for applications in catalysis and material science (Wild et al., 2008).

properties

IUPAC Name

1,1,2,3-tetramethyl-3-[8-[methyl-(N,N,N'-trimethylcarbamimidoyl)amino]naphthalen-1-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6/c1-21-19(23(3)4)25(7)16-13-9-11-15-12-10-14-17(18(15)16)26(8)20(22-2)24(5)6/h9-14H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYQMVROVVJZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N(C)C)N(C)C1=CC=CC2=C1C(=CC=C2)N(C)C(=NC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630610
Record name N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,3-tetramethyl-3-[8-[methyl-(N,N,N'-trimethylcarbamimidoyl)amino]naphthalen-1-yl]guanidine

CAS RN

442873-72-5
Record name N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Bis(tetramethylguanidino)naphthalene
Reactant of Route 2
1,8-Bis(tetramethylguanidino)naphthalene
Reactant of Route 3
1,8-Bis(tetramethylguanidino)naphthalene
Reactant of Route 4
Reactant of Route 4
1,8-Bis(tetramethylguanidino)naphthalene
Reactant of Route 5
1,8-Bis(tetramethylguanidino)naphthalene
Reactant of Route 6
1,8-Bis(tetramethylguanidino)naphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.